5-{[(2-chlorophenyl)methyl]sulfanyl}-2-ethyl-6-[(4-methylphenyl)methyl]-2H,6H,7H-pyrazolo[4,3-d]pyrimidin-7-one
Description
This compound belongs to the pyrazolo[4,3-d]pyrimidin-7-one class, a heterocyclic scaffold known for its pharmacological relevance in targeting enzymes such as phosphodiesterases (PDEs) and kinases. The structure features a 2-ethyl group at position 2, a 4-methylbenzyl substituent at position 6, and a 2-chlorobenzylthio moiety at position 5. These substituents modulate lipophilicity, steric effects, and electronic properties, influencing bioavailability and target affinity.
Properties
IUPAC Name |
5-[(2-chlorophenyl)methylsulfanyl]-2-ethyl-6-[(4-methylphenyl)methyl]pyrazolo[4,3-d]pyrimidin-7-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21ClN4OS/c1-3-26-13-19-20(25-26)21(28)27(12-16-10-8-15(2)9-11-16)22(24-19)29-14-17-6-4-5-7-18(17)23/h4-11,13H,3,12,14H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNYBLRRZYBYISE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C2C(=N1)C(=O)N(C(=N2)SCC3=CC=CC=C3Cl)CC4=CC=C(C=C4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21ClN4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 5-{[(2-chlorophenyl)methyl]sulfanyl}-2-ethyl-6-[(4-methylphenyl)methyl]-2H,6H,7H-pyrazolo[4,3-d]pyrimidin-7-one is a pyrazolopyrimidine derivative that has garnered attention for its potential biological activities. This article explores the compound's pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure
The molecular formula of the compound is with a molecular weight of 426.94 g/mol. The structure includes a pyrazolo[4,3-d]pyrimidine core substituted with a chlorophenyl group and a methylsulfanyl moiety.
Antimicrobial Activity
Research indicates that derivatives of pyrazolopyrimidine compounds exhibit significant antimicrobial properties. For instance, studies have shown that related compounds demonstrate moderate to strong activity against various bacterial strains, including Salmonella typhi and Bacillus subtilis . The compound's ability to inhibit bacterial growth can be attributed to its interaction with bacterial cell membranes or essential metabolic pathways.
Enzyme Inhibition
Inhibition studies reveal that this compound may act as an acetylcholinesterase inhibitor, which is crucial for treating conditions like Alzheimer's disease. Compounds in this class have shown IC50 values indicating strong inhibitory effects on urease and acetylcholinesterase activities . The enzyme inhibition profile suggests potential therapeutic applications in neurodegenerative diseases and gastric disorders.
Anticancer Potential
The compound's anticancer activity has been evaluated through various assays. In vitro studies show that it can induce apoptosis in cancer cell lines by modulating key signaling pathways involved in cell survival and proliferation . The mechanism may involve the activation of caspases and the downregulation of anti-apoptotic proteins.
Case Study 1: Antibacterial Screening
A series of synthesized derivatives were tested for antibacterial activity using the agar well diffusion method. The results indicated that compounds with similar structural motifs exhibited varying degrees of efficacy against target bacteria. For example, one derivative showed an inhibition zone of 15 mm against Bacillus subtilis, highlighting the potential of these compounds as antibiotic agents .
Case Study 2: Enzyme Inhibition Assays
In a study assessing urease inhibition, several derivatives demonstrated IC50 values ranging from 0.63 to 2.14 µM, indicating strong enzyme inhibition capabilities. This suggests that modifications to the pyrazolopyrimidine framework can enhance pharmacological efficacy .
Research Findings Summary Table
Comparison with Similar Compounds
Key Observations:
Lipophilicity : The target compound’s logP (~5.1) is intermediate compared to ’s thiazolo analog (logP 5.8) and ’s ethoxyphenyl derivative (logP 3.2). The 2-chlorobenzylthio group increases lipophilicity relative to the 4-ethoxyphenyl group in .
Substituent Effects :
- The 2-chlorophenyl group in the target compound may enhance target binding compared to 4-chlorophenyl analogs (e.g., ), as ortho-substitutions often reduce steric hindrance .
- The 4-methylbenzyl group at position 6 likely improves metabolic stability over bulkier substituents (e.g., 3,5-bis(trifluoromethyl)phenyl in MK80 from ) .
Hydrogen Bonding: All compounds share 1 hydrogen bond donor and 4–5 acceptors, suggesting similar solubility profiles.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
